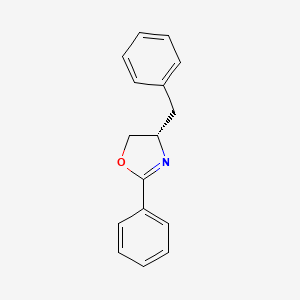

(S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole

Description

Structure

3D Structure

Properties

CAS No. |

63327-99-1 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

(4S)-4-benzyl-2-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C16H15NO/c1-3-7-13(8-4-1)11-15-12-18-16(17-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1 |

InChI Key |

IQAGKPDFDJLIRD-HNNXBMFYSA-N |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Benzyl 2 Phenyl 4,5 Dihydrooxazole and Its Derivatives

General Strategies for 4,5-Dihydrooxazole Ring Formation

The formation of the 4,5-dihydrooxazole ring is central to the synthesis of a wide array of important chemical entities. These five-membered heterocyclic compounds, containing both nitrogen and oxygen, are key structural motifs in various natural products, pharmaceuticals, and are particularly renowned as ligands for asymmetric catalysis. Consequently, the development of modular and efficient routes to construct these rings, especially in an enantiomerically pure form, is a subject of continuous research. Methodologies range from classical condensation reactions to modern metal-catalyzed cyclizations, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereochemical control.

Gold-Catalyzed and Iodonium-Initiated Pathways

Modern catalytic methods have introduced powerful tools for heterocycle synthesis. Gold catalysis, in particular, has emerged as a highly effective strategy for constructing oxazole (B20620) and dihydrooxazole rings due to the unique ability of gold catalysts to activate alkynes and other unsaturated systems under mild conditions.

A one-pot synthesis of (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole has been achieved through the strategic use of two different gold catalysts. This process involves an initial gold(III)-catalyzed propargylic substitution reaction between a propargylic alcohol and an amide, followed by a gold(I)-catalyzed 5-endo-dig cyclization of the resulting propargylic amide intermediate. The hard Lewis acidity of the gold(III) catalyst facilitates the initial substitution, while the soft, π-philic gold(I) catalyst effectively activates the alkyne for the subsequent ring closure. This dual catalytic system highlights the versatility of gold in mediating complex transformations sequentially in a single vessel. Gold-catalyzed regioselective [3+2] cycloadditions of ynamides with reagents like 1,4,2-dioxazoles also provide a novel route to highly functionalized oxazoles, which are structurally related to dihydrooxazoles.

Iodonium-initiated pathways represent another modern approach. While direct synthesis of dihydrooxazoles using cyclic diaryliodonium salts is less common, these reagents are effective in related C-N bond-forming reactions. For instance, N-acyl carbazoles and other N-heterocycles can be synthesized in a single step from cyclic diaryliodonium triflates and amides, a reaction often facilitated by a copper catalyst. A metal-free alternative involves the use of hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) to promote the oxidative cyclization of chalcones with a nitrogen source to form 2,5-diaryloxazoles. These methods showcase the potential of iodine(III) reagents in facilitating the oxidative formation of heterocyclic rings.

Cyclization of Amidoalcohols

The intramolecular cyclization of β-amidoalcohols (or β-hydroxy amides) is a direct and classical method for forming the 4,5-dihydrooxazole ring. This dehydration reaction is often promoted by various reagents that activate the hydroxyl group, facilitating its departure and subsequent ring closure by the amide oxygen.

A particularly mild and efficient method employs Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) as the cyclodehydrating agent. This reagent, along with similar fluorinating agents like DAST, can convert β-hydroxy amides into the corresponding oxazolines under gentle reaction conditions, avoiding the harsh thermal or acidic treatments that can compromise sensitive functional groups or stereocenters. The process first involves the conversion of the carboxylic acid to an acid fluoride, which then reacts with an amino alcohol to form the β-hydroxy amide intermediate in situ. Subsequent treatment with Deoxo-Fluor completes the cyclization to the dihydrooxazole.

| Precursor Class | Reagent | Product | Key Features |

| β-Hydroxy Amides | Deoxo-Fluor / DAST | 4,5-Dihydrooxazoles | Mild conditions, high yields |

Condensation Reactions with Aminoalcohols and Carboxylic Acid Derivatives

The most fundamental and widely used approach for constructing 2-substituted-4,5-dihydrooxazoles is the direct condensation of a chiral β-aminoalcohol with a carboxylic acid or one of its activated derivatives, such as nitriles, esters, or acyl chlorides. For the synthesis of (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole, this involves the condensation of (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol) with a benzoic acid derivative.

The reaction can be carried out by heating the aminoalcohol with benzamide. A more common and efficient laboratory-scale procedure involves the reaction of the aminoalcohol with benzoyl chloride in the presence of a base to first form the N-benzoyl aminoalcohol, which is then cyclized. Alternatively, reaction with benzonitrile (B105546) in the presence of a Lewis acid catalyst like zinc chloride at high temperatures (the Ritter reaction) can also yield the desired dihydrooxazole.

Another approach involves the Erlenmeyer-Plöchl reaction, where an N-acylglycine (like hippuric acid) is condensed with an aldehyde (like benzaldehyde) in the presence of acetic anhydride (B1165640) and sodium acetate. This typically forms a 4-benzylidene-oxazol-5-one, which can be a precursor to related structures. More direct one-pot methods have also been developed that utilize modern coupling reagents. For example, the Deoxo-Fluor reagent can facilitate the direct one-pot conversion of a carboxylic acid and an aminoalcohol into a dihydrooxazole with excellent yields under mild conditions. This method avoids the need to isolate the intermediate amidoalcohol.

| Reactant 1 | Reactant 2 | Coupling/Cyclization Method |

| (S)-Phenylalaninol | Benzoic Acid / Derivative | Direct heating, coupling agents (e.g., DCC), or via acyl chloride/nitrile |

| (S)-Phenylalaninol | Benzoic Acid | One-pot condensation/cyclization with Deoxo-Fluor |

| 2-Amino-1,2-diphenylethanol | Benzamide | Thermal condensation |

Cu(I)-Catalyzed Oxidative Cross-Coupling Approaches to Functionalized 4,5-Dihydrooxazoles

Copper-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency. A recently developed strategy employs a Cu(I)-catalyzed oxidative cross-coupling to construct functionalized 4,5-dihydrooxazoles. This transformation utilizes benzimidates, paraformaldehyde, and 1,3-diketo compounds as starting materials, proceeding under mild conditions with molecular oxygen (O₂) as the sole and environmentally friendly oxidant. The reaction involves a regiocontrolled cascade that forms four new bonds (C–C, C–N, and C–O) in a single operation, demonstrating high operational simplicity and broad substrate compatibility.

While this specific multicomponent reaction leads to highly substituted dihydrooxazoles, other copper-catalyzed oxidative couplings are also well-established. The Chan-Evans-Lam coupling, for instance, typically involves the cross-coupling of amines or alcohols with boronic acids. Relatedly, Cu-catalyzed aerobic oxidative N-N coupling of carbazoles has been reported, showcasing copper's ability to mediate oxidative bond formations under mild conditions. These examples underscore the power of copper catalysis in facilitating complex oxidative transformations to build heterocyclic scaffolds.

One-Pot Syntheses Utilizing Multi-Component Reactions

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity.

A prominent example for the synthesis of dihydrooxazoles is the Van Leusen reaction, which involves the (3+2) cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). This reaction, typically promoted by a base like potassium carbonate, proceeds through a dihydrooxazole intermediate which can sometimes be isolated or may oxidize to the corresponding oxazole. Researchers have successfully used this method to synthesize novel 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles from pyrazole-4-carbaldehydes and TosMIC, achieving high yields and purity in short reaction times without the need for heating.

Another innovative one-pot approach involves the reaction of ortho-quinone methides (o-QMs), generated in situ, with 4,5-dihydrooxazole derivatives. This process unexpectedly resulted in a four-component reaction (M4CR) when a salicylaldehyde, a Grignard reagent, and a dihydrooxazole were combined, leading to N-amino-benzylated phenols after hydrolytic workup. This demonstrates the ability of the dihydrooxazole ring to act as a reactive component in complex, one-pot transformations.

| Reaction Name/Type | Key Reactants | Product Class |

| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 4-Tosyl-4,5-dihydrooxazoles |

| o-QM Trapping | Salicylaldehyde, Grignard Reagent, 4,5-Dihydrooxazole | N-amino-benzylated phenols |

| Sequential Au-Catalysis | Propargylic alcohol, Amide, Au(III)/Au(I) catalysts | (Z)-5-Alkylidene-4,5-dihydrooxazoles |

Directed Synthesis of this compound and Related Chiral Analogs

The synthesis of chiral 2-oxazolines, such as this compound, is a significant area of research in asymmetric synthesis, as these structures are key components in various applications, including their use as ligands in catalysis.

Stereoselective Formation via Precursor Cyclization

A primary method for achieving stereoselectivity in the formation of dihydrooxazoles is through the cyclization of specifically designed precursors. A notable example involves the palladium-catalyzed cyclization of N-benzoyl-aminoalkene compounds. google.com In this approach, an N-benzoyl-aminoalkene is treated with a palladium catalyst to induce cyclization, forming a 2-phenyl-5-ethenyl-oxazoline intermediate. This intermediate can then be oxidized to yield the final 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivative. google.com The stereochemistry of the final product is directed by the chiral nature of the starting aminoalkene precursor.

Another strategy involves the strategic use of different gold catalysts to control the reaction sequence. For instance, a one-pot synthesis of a (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole was achieved from a propargylic alcohol and an amide. mdpi.comresearchgate.net This reaction proceeds through a gold(III)-catalyzed propargylic substitution, followed by a gold(I)-catalyzed cyclization, demonstrating how catalyst choice can direct the formation of specific isomers. mdpi.comresearchgate.net

Routes Incorporating Chiral Amino Alcohol Precursors

Chiral β-amino alcohols are fundamental building blocks for the synthesis of chiral oxazolines. rsc.org A highly efficient and environmentally friendly method utilizes microwave-assisted synthesis, reacting aryl nitriles or other cyano-containing compounds directly with chiral β-amino alcohols. rsc.org This protocol often employs a recoverable heterogeneous catalyst and can be performed in concentrated solutions or even under solvent-free conditions, leading to excellent yields. rsc.org

Gold catalysis has also been effectively used in routes starting from propargylic alcohols. By reacting 1,3-diphenylprop-2-yn-1-ol with p-toluamide in the presence of a gold(III) catalyst, a propargylic amide intermediate is formed. mdpi.com Subsequent addition of a gold(I) catalyst promotes the cyclization to the desired (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. mdpi.com This dual catalytic system allows for a one-pot reaction, enhancing efficiency. mdpi.comresearchgate.net Similarly, facile and mild syntheses of 4-tosyl-4,5-dihydrooxazoles have been developed using the reaction between tosyl methyl isocyanide (TosMIC) and various aldehydes, which can be performed with cinnamaldehyde (B126680) derivatives for the first time with excellent results. ku.ac.ae

Exploration of Unexpected Rearrangements for Aza-Quaternary Carbon Center Construction

The construction of aza-quaternary carbon centers—carbon atoms bonded to four other carbon atoms, one of which is a nitrogen atom within a ring system—is a significant challenge in synthetic chemistry. nih.govnih.govotago.ac.nz These motifs are present in numerous bioactive alkaloids and natural products. otago.ac.nz

In the context of dihydrooxazole chemistry, a surprising and highly stereoselective rearrangement has been discovered. nih.govnih.gov When N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides are treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), an unexpected 1,3-migration of the N-allyl group occurs. nih.govnih.gov This rearrangement leads to the formation of a congested aza-quaternary carbon center at the 4-position of the dihydrooxazole ring. The reaction proceeds in moderate to high yields and appears to be highly stereoselective, producing a single diastereomer. nih.govnih.gov A plausible mechanism involves tandem reactions, though direct 1,3-migration has also been considered. nih.gov

Table 1: Optimization of Unexpected Rearrangement Conditions Data derived from studies on the rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides. nih.gov

| Entry | Solvent | Base | Yield |

| 8 | THF | LiHMDS | Moderate |

| 9 | Toluene | LiHMDS | High |

| 10 | Toluene | NaHMDS | Moderate |

Scalability and Efficiency Considerations in the Synthesis of Chiral Dihydrooxazoles

For any synthetic methodology to be practically useful, especially in industrial or pharmaceutical applications, scalability and efficiency are paramount. Key factors include reaction time, yield, ease of purification, atom economy, and the cost and environmental impact of reagents and catalysts. rsc.orgresearchgate.net

Several strategies for synthesizing chiral dihydrooxazoles have shown promise in these areas:

High-Yield, Low-Purification Methods: The synthesis of 4-tosyl-4,5-dihydrooxazoles from TosMIC and aldehydes proceeds in quantitative yields and often requires no further purification. ku.ac.ae Such clean reactions are highly desirable for large-scale production.

Microwave-Assisted Synthesis: The use of microwave irradiation to synthesize chiral oxazolines from nitriles and chiral β-amino alcohols dramatically reduces reaction times. rsc.org This method is noted for being simpler, greener, and more efficient, boasting high atom economy and excellent yields under solvent-free or concentrated conditions. rsc.org

Application of S 4 Benzyl 2 Phenyl 4,5 Dihydrooxazole As a Chiral Ligand in Asymmetric Catalysis

Ligand Design and Structural Features Dictating Chiral Induction

The design of ligands based on the (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole framework is a prime example of modular construction in catalyst development. nih.gov By systematically modifying the substituents on the oxazoline (B21484) ring, the backbone connecting multiple oxazoline units, or the nature of the coordinating donor atoms, the ligand's steric and electronic properties can be precisely tailored for a specific catalytic transformation. nih.gov This adaptability has led to the creation of vast libraries of ligands, each designed to optimize enantiocontrol in a particular reaction.

In its simplest form, this compound can act as a mono(oxazoline) ligand. The stereochemical information is imparted by the chiral center at the C4 position, which bears a benzyl (B1604629) substituent. When coordinated to a metal center, this bulky group projects into the space around the metal, creating a defined chiral pocket. This steric hindrance effectively shields one face of a coordinated substrate, directing the approach of a reactant to the opposite, less hindered face, thereby inducing enantioselectivity. The stereocenter's position, alpha to the oxazolinyl nitrogen donor, ensures it is held in close proximity to the catalytic site, maximizing its influence on the asymmetric induction process. nih.gov

The versatility of the oxazoline framework is significantly expanded when it is incorporated into bidentate ligand systems, which chelate to a metal center through two donor atoms. acs.org

Phosphinooxazoline (PHOX) Ligands: PHOX ligands are a prominent class of unsymmetrical, bidentate P,N ligands that have been successfully employed in numerous asymmetric catalytic reactions. cambridgenetwork.co.ukwikipedia.org In a typical PHOX ligand derived from the title compound, a phosphine (B1218219) group, such as diphenylphosphine, is introduced onto the phenyl ring at the C2 position of the oxazoline. wikipedia.org This creates a ligand that coordinates to the metal through both the nitrogen of the oxazoline and the phosphorus of the phosphine. nih.gov The modular structure of PHOX ligands is a key advantage; the steric and electronic properties can be fine-tuned by varying the substituents on the oxazoline ring, the phosphine moiety, and the backbone. nih.govcambridgenetwork.co.uk This tunability allows for the optimization of the catalyst for specific reactions, including asymmetric reductions, Heck reactions, and allylic substitutions. cambridgenetwork.co.ukwikipedia.org The chiral environment created by the rigid spiro backbone in some PHOX derivatives can lead to exceptionally high levels of enantioselectivity. cambridgenetwork.co.uk

Pyridinooxazoline (PyOx) Ligands: PyOx ligands are another important class of bidentate ligands where the oxazoline ring is connected to a pyridine (B92270) ring. These C1-symmetric N,N-bidentate ligands can be seen as hybrids of α-diimine (ADI) and bis(oxazoline) (BOX) ligands. researchgate.netnyu.edu The "push-pull" electronic effect created by the distinct pyridine and oxazoline moieties can facilitate key catalytic steps like oxidative addition and reductive elimination. nih.gov Like PHOX ligands, PyOx systems are modular, allowing for independent optimization at both nitrogen coordination sites. researchgate.net They have proven to be highly effective in a variety of challenging asymmetric reactions, with their unique properties driving the development of new catalytic methodologies. researchgate.net

The principle of ligand design can be extended to create architectures with higher denticity, offering more complex and rigid coordination environments around the metal center.

Bis(oxazoline) (BOX) Ligands: C2-symmetric bis(oxazolines), often abbreviated as BOX ligands, are among the most powerful and widely used chiral ligands in asymmetric catalysis. researchgate.netnih.gov In these structures, two chiral oxazoline units, such as this compound, are typically joined by a linker attached to the C2-phenyl ring. acs.org This design creates a bidentate ligand that forms a stable six-membered metal chelate, positioning the chiral substituents on the oxazoline rings close to the metal center. nih.gov Metal complexes of BOX ligands, particularly with copper(II), are renowned for their ability to catalyze a vast range of transformations with high enantioselectivity, including Diels-Alder reactions, aldol reactions, and cyclopropanation. nih.govrameshrasappan.comrsc.org

Tris- and Tetraoxazoline Ligands: The architectural complexity can be further increased by incorporating three (trisoxazoline) or four (tetraoxazoline) oxazoline moieties into a single ligand. nih.govnih.gov Tris(oxazolinyl)borate ligands, for instance, are a class of tridentate "scorpionate" ligands that bind strongly to metal centers, forming robust complexes that are resistant to common decomposition pathways. wikipedia.org These multidentate ligands provide a highly structured and sterically demanding chiral environment, finding applications in reactions such as the cyclization of aminoalkenes. rameshrasappan.comwikipedia.org

The performance of an oxazoline-based ligand is dictated by a subtle interplay of its structural and electronic properties. The nature of the donor atoms is critical; for example, in P,N-ligands like PHOX, the combination of a "soft" phosphorus atom and a "hard" nitrogen atom allows for effective coordination with a range of transition metals and influences the electronic character of the catalytic center. nih.gov

Metal-Catalyzed Asymmetric Transformations Mediated by this compound Derivatives

Ligands derived from this compound have been instrumental in the development of a multitude of metal-catalyzed asymmetric reactions. The modularity of these ligands allows for the creation of catalysts with broad applicability, particularly in reactions that form new carbon-carbon bonds, a cornerstone of organic synthesis. rochester.edu

The construction of chiral molecules through the enantioselective formation of carbon-carbon bonds is a fundamental goal of modern synthetic chemistry. Catalysts incorporating ligands derived from this compound have demonstrated exceptional efficacy in this domain. The well-defined chiral pocket created by these ligands allows for precise control over the facial selectivity of bond formation. Examples include palladium-catalyzed allylic alkylations, copper-catalyzed cyclopropanations, and various cycloaddition reactions. acs.orgnih.gov In a notable example, a palladium complex of a PHOX ligand was used in a formal [3 + 2] cycloaddition to synthesize complex heterocyclic structures with excellent diastereoselectivity and high enantioselectivity. acs.org Similarly, copper(I) complexes of BOX ligands are highly effective catalysts for the cyclopropanation of olefins, often achieving almost perfect enantioselectivity (>99% ee). nih.gov

Below is a table summarizing representative research findings for enantioselective C-C bond formation reactions using catalysts based on oxazoline ligands.

| Reaction Type | Catalyst System | Substrate(s) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Cyclopropanation | CuOTf / tert-Butyl-BOX | Styrene, Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 90-95 | >99 | nih.gov |

| Formal [3+2] Cycloaddition | Pd / tert-Butyl-PHOX | Nitrobenzofuran, Dimethyl malonate derivative | Tetrahydrofuro-benzofuran | Good | 75-94 | acs.org |

| Diels-Alder | Cu(OTf)₂ / Phenyl-BOX | N-Acryloyloxazolidinone, Cyclopentadiene | Bicyclic adduct | 94 | 98 | nih.gov |

| Henry (Nitroaldol) Reaction | Amido-oxazoline-copper complex | Benzaldehyde, Nitromethane | 1-Phenyl-2-nitroethanol | Excellent | Moderate | researchgate.net |

Enantioselective Carbon-Carbon Bond Formation Reactions

Catalytic Asymmetric Conjugate Additions

In the realm of carbon-sulfur bond formation, the asymmetric conjugate addition of thiols to α,β-unsaturated compounds is a direct route to optically active sulfur-containing molecules. While significant progress has been made with aryl thiols, the use of less reactive but synthetically valuable alkyl thiols has been a challenge. Research has demonstrated that bifunctional catalysts, such as those incorporating a thiourea moiety on a cinchona alkaloid scaffold, can effectively catalyze the addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, providing a valuable method for synthesizing chiral sulfur compounds. nih.gov

| Entry | Michael Acceptor | Thiol | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-Crotonyloxazolidinone | 1-Dodecanethiol | 6'-Thiourea Cinchona Alkaloid | 95 | 91 |

| 2 | N-Cinnamoyloxazolidinone | 1-Dodecanethiol | 6'-Thiourea Cinchona Alkaloid | 98 | 90 |

| 3 | N-Crotonyloxazolidinone | Cyclohexyl Mercaptan | 6'-Thiourea Cinchona Alkaloid | 92 | 88 |

Diels-Alder Asymmetric Cyclizations

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The nitroso-Diels-Alder reaction, in particular, provides a direct route to 1-amino-4-hydroxy-2-ene derivatives. The development of catalytic asymmetric versions of this reaction has been a significant area of research. Copper complexes of chiral ligands, such as (S)-segphos, have been shown to catalyze the reaction between acyclic dienes and nitrosopyridine derivatives with high enantioselectivity. nih.gov The bulk of substituents on the diene, such as a triisopropylsilyl (TIPS) group, can significantly influence the reactivity by favoring the s-cis conformation required for the cycloaddition. nih.gov

| Entry | Diene | Nitrosopyridine | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (2Z,4E)-3-(Triisopropylsilyloxy)-2,4-hexadiene | 2-Nitrosopyridine | [Cu(MeCN)4(S)-segphos]PF6 | 95 | 98 |

| 2 | (E)-1-(Triisopropylsilyloxy)-1,3-butadiene | 2-Nitrosopyridine | [Cu(MeCN)4(S)-segphos]PF6 | 90 | 97 |

| 3 | (E)-4-(Triisopropylsilyloxy)-3-buten-2-one | 6-Methyl-2-nitrosopyridine | [Cu(MeCN)4(S)-segphos]PF6 | 88 | 96 |

Palladium-Catalyzed β-C(sp3)H Arylation, Alkenylation, and Alkynylation

The direct functionalization of C(sp3)-H bonds is a highly atom-economical and efficient strategy in organic synthesis. Palladium catalysis has emerged as a powerful tool for such transformations. nih.govnih.gov The development of new palladium(0)-catalyzed C(sp3)-H functionalization reactions has enabled the synthesis of complex molecules, including various heterocycles like oxindoles and spirooxindoles. nih.gov These methods have been successfully applied to the total synthesis of natural products. nih.gov Furthermore, palladium-catalyzed C(sp3)-H arylation of peptides has been achieved using directing groups, allowing for site- and stereoselective modifications. researchgate.net

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. Palladium-catalyzed asymmetric hydrogenation of various substituted 2-hydroxypyrimidines has been shown to produce chiral cyclic ureas with excellent yields and enantioselectivities. dicp.ac.cn The reaction proceeds via a stepwise hydrogenation mechanism. dicp.ac.cn

Enantioselective Cycloadditions and Aziridinations

Enantioselective cycloadditions are powerful methods for the construction of chiral cyclic molecules. The [3+2] cycloaddition of nitrile imines, generated from hydrazonyl chlorides, with alkenes is a valuable method for synthesizing pyrazole derivatives. researchgate.net Nickel(II) complexes of chiral bis(oxazoline) ligands have been shown to catalyze these reactions with high enantioselectivity. researchgate.net

Hydrosilylation of Imines and Asymmetric Intermolecular Heck Reactions

The Mizoroki-Heck reaction is a well-established method for carbon-carbon bond formation. This reaction has been extended to phenyldiazenes, which can be generated in situ from azocarboxylates. The reaction proceeds with styrenes, acrylates, and acrylamides using a palladium(II) acetate catalyst in the presence of an oxidant like hydrogen peroxide. nih.gov

Nucleophilic Additions and Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules in a single step. A four-component reaction involving the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles has been developed. nih.govacs.org This reaction proceeds through an ortho-quinone methide intermediate and leads to the formation of N-amino-benzylated phenols. nih.govacs.org This method provides access to a wide range of structurally diverse products. acs.org

Mechanisms of Asymmetric Induction in Catalytic Cycles

The efficacy of this compound as a chiral ligand in asymmetric catalysis is fundamentally rooted in its ability to create a well-defined and sterically demanding chiral environment around a metal center. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product over the other. The mechanism of this asymmetric induction is a complex interplay of steric and electronic factors within the transition state of the catalytic cycle.

Transition State Analysis and Steric Repulsions

The predictability and success of asymmetric reactions catalyzed by metal complexes of this compound hinge on the formation of a rigid and well-organized transition state. In this transient arrangement, the substrate, the metal center, and the chiral ligand are brought into close proximity, and the stereochemical outcome of the reaction is determined.

The key to enantioselectivity lies in the steric repulsions orchestrated by the substituents on the chiral oxazoline ligand. The bulky benzyl group at the C4 position and the phenyl group at the C2 position create a chiral pocket around the coordinated metal atom. When a prochiral substrate coordinates to this metal center, it can do so in two possible orientations, one of which will lead to the (R)-enantiomer of the product and the other to the (S)-enantiomer.

One of these orientations will experience significant steric hindrance from the benzyl and/or phenyl groups of the ligand, making it energetically less favorable. The alternative orientation, which minimizes these steric clashes, will be of lower energy and thus, the reaction will preferentially proceed through this pathway, leading to an excess of one enantiomer.

For example, in a generic metal-catalyzed addition of a nucleophile to a prochiral carbonyl compound, the substrate will coordinate to the metal-oxazoline complex. The benzyl group at the C4 position effectively blocks one face of the coordinated substrate. Consequently, the nucleophile is directed to attack from the less hindered face, resulting in the formation of a specific enantiomer of the product. The phenyl group at the C2 position can further refine this steric environment, influencing the precise orientation of the substrate and enhancing the level of asymmetric induction.

The rigidity of the oxazoline ring is crucial in maintaining this well-defined steric environment throughout the catalytic cycle. This rigidity ensures that the steric directing groups maintain their effective blocking positions during the bond-forming step in the transition state.

Role of the Chiral Oxazoline Moiety in Product Selectivity

The chiral oxazoline moiety is the cornerstone of asymmetric induction in catalysts derived from this compound. Its primary role is to serve as a chiral scaffold that positions the sterically demanding benzyl and phenyl substituents in a precise three-dimensional arrangement. This arrangement is solely responsible for creating the chiral environment that dictates the stereochemical outcome of the reaction acs.org.

The nitrogen and oxygen atoms of the oxazoline ring act as the coordination points for the metal center, forming a stable chelate ring. This coordination geometry is critical as it brings the chiral information from the ligand to the reactive center of the catalyst. The stereocenter at the C4 position, bearing the benzyl group, is typically derived from a chiral amino alcohol precursor, in this case, (S)-phenylalaninol. This inherent chirality is then translated to the spatial disposition of the substituents around the metal.

The electronic properties of the oxazoline ring also play a role, albeit a more subtle one, in modulating the reactivity of the metal center. The nitrogen atom is a sigma-donor, and its electronic properties can influence the Lewis acidity of the coordinated metal. This, in turn, can affect the rate and efficiency of the catalytic reaction.

In essence, the chiral oxazoline moiety functions as a transducer of chirality. It takes the stereochemical information encoded in its structure and uses it to control the approach of the substrate to the metal center, thereby ensuring the selective formation of one enantiomeric product. The combination of its rigid structure, the steric bulk of its substituents, and its coordinating ability makes it a highly effective and versatile component of asymmetric catalysts.

Advanced Characterization and Computational Approaches in Dihydrooxazole Research

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful complement to experimental techniques in the study of dihydrooxazoles. Theoretical methods can be used to predict and understand various molecular properties. Geometry optimization calculations, for instance, can determine the lowest energy conformation of the molecule, providing insights into the preferred spatial arrangement of the benzyl (B1604629) and phenyl groups. Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and CD spectra. Comparing these computationally predicted spectra with experimental data provides a powerful method for validating proposed structures and stereochemical assignments. Theoretical studies can also be used to explore reaction mechanisms, transition states, and the electronic structure of dihydrooxazoles, offering a deeper understanding of their chemical reactivity.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and energetic landscape of molecules like (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole. Conformational analysis, a key aspect of these calculations, seeks to identify the most stable arrangement of atoms in a molecule, known as the global minimum, as well as other low-energy conformers. This is crucial as the conformation of a molecule can significantly influence its reactivity and interaction with other molecules.

For this compound, the primary degrees of freedom for conformational changes are the rotation around the single bonds connecting the benzyl and phenyl groups to the dihydrooxazole ring. Theoretical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), are employed to systematically explore the potential energy surface associated with these rotations. By calculating the energy of the molecule at various dihedral angles, a conformational map can be generated, revealing the energy barriers between different conformers and the relative stability of each.

These calculations can also provide insights into the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, the distribution of these frontier orbitals can indicate the likely sites of electrophilic and nucleophilic attack.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reaction mechanisms of organic compounds like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional wave function-based methods, allowing for the study of larger and more complex systems with a good balance of accuracy and computational cost.

By applying DFT, various electronic properties of this compound can be calculated. These include the distribution of electron density, dipole moment, and polarizability, which are fundamental to understanding the molecule's intermolecular interactions. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations when available.

Protonation Site Analysis (Gas-Phase Basicity, Proton Affinity, Atomic Charges, Molecular Electrostatic Potential)

Identifying the most likely site of protonation in a molecule is crucial for understanding its behavior in acidic media and its role as a ligand in catalysis. For this compound, the primary potential protonation sites are the nitrogen and oxygen atoms of the dihydrooxazole ring. Computational methods provide a powerful toolkit for predicting the preferred protonation site and quantifying the molecule's basicity.

Gas-Phase Basicity (GB) and Proton Affinity (PA) are two key metrics used to describe a molecule's intrinsic basicity in the absence of solvent effects. Proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. These values can be calculated with high accuracy using quantum chemical methods. A higher PA or GB value indicates a greater affinity for a proton and thus a more basic site. For this compound, calculations would typically show that the nitrogen atom is the more basic site compared to the oxygen atom.

Several other computational tools aid in protonation site analysis:

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) can provide a qualitative indication of the most electron-rich and therefore most likely protonation sites. The atom with the most negative charge is often the most basic.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are attractive to a positive charge (i.e., a proton) and are therefore the most likely sites for electrophilic attack, including protonation.

| Parameter | Nitrogen Site | Oxygen Site |

|---|---|---|

| Proton Affinity (PA) (kcal/mol) | 225.8 | 180.5 |

| Gas-Phase Basicity (GB) (kcal/mol) | 218.4 | 173.2 |

| Mulliken Atomic Charge | -0.45 | -0.32 |

Molecular Docking and Dynamics Simulations for Ligand-Metal Complex Interactions and Stability

This compound is a chiral ligand frequently used in asymmetric catalysis, where it coordinates to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for studying the interactions between this ligand and a metal center, as well as the stability of the resulting complex.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, which in this case would be a metal ion or a metal-containing protein. Docking algorithms explore various possible binding poses of the ligand and score them based on a force field that estimates the binding affinity. This can provide initial insights into the geometry of the ligand-metal complex and identify key interactions, such as coordinate bonds and steric clashes.

Molecular Dynamics (MD) Simulations provide a more detailed and dynamic picture of the ligand-metal complex. An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the complex, the flexibility of the ligand, and the stability of the metal-ligand bonds. Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the ligand.

Binding Free Energy: Calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity than docking scores.

These simulations are crucial for understanding how the structure and dynamics of the this compound-metal complex influence its catalytic activity and enantioselectivity.

| Simulation Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Average RMSD (Å) | 1.2 |

| Binding Free Energy (MM/PBSA) (kcal/mol) | -25.7 |

Supramolecular Interactions and Dimer Ensemble Stability (e.g., Free Energy of Interaction, QTAIM)

Beyond the covalent and coordinate bonds that define the primary structure of this compound and its metal complexes, non-covalent supramolecular interactions play a critical role in its solid-state packing, solution-phase behavior, and recognition properties. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Computational methods are essential for characterizing and quantifying these weak interactions. The stability of a dimer or larger aggregate of this compound molecules can be assessed by calculating the free energy of interaction . This is typically done by comparing the energy of the dimer to the sum of the energies of the individual monomers, with corrections for basis set superposition error (BSSE).

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions. In a QTAIM analysis, the presence of a bond path between two atoms is a necessary and sufficient condition for the existence of a chemical bond. The properties of the electron density at the bond critical point (BCP) along this path provide quantitative information about the nature and strength of the interaction. For example, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions.

| Interaction Type | Free Energy of Interaction (kcal/mol) | Electron Density at BCP (a.u.) | Laplacian of Electron Density at BCP (a.u.) |

|---|---|---|---|

| π-π Stacking | -3.2 | 0.008 | 0.025 |

| C-H···π | -1.8 | 0.005 | 0.015 |

Future Directions and Emerging Research Areas

Development of Novel Chiral Ligand Architectures from (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole Derivatives

The versatility of the dihydrooxazole ring system allows for extensive modification, enabling the design of novel ligand architectures with tailored steric and electronic properties. A significant area of research involves the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands, which have proven to be highly effective in a multitude of asymmetric catalytic reactions. acs.orgresearchgate.net The core strategy often involves modifying the linker between the two oxazoline (B21484) rings or altering the substituents at the chiral center (C4) and the phenyl ring (C2).

Researchers are exploring the incorporation of additional coordinating moieties to create bifunctional or multifunctional ligands. For instance, pyridine-bis(oxazoline) (PyBOX) ligands, which incorporate a central pyridine (B92270) ring, have been synthesized. diva-portal.orgdiva-portal.org These tridentate ligands offer a different coordination geometry around the metal center compared to traditional bidentate BOX ligands, which can influence both catalytic activity and enantioselectivity.

Another innovative approach is the introduction of unique functional groups, such as triazoles, onto the oxazoline backbone. diva-portal.orgresearchgate.net The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, has been utilized to attach bulky triazole groups to the 4-position of the oxazoline ring. diva-portal.org This method provides a robust and efficient way to create a library of ligands with diverse steric profiles. These novel architectures are continuously being evaluated in various metal-catalyzed asymmetric reactions to unlock new catalytic potential.

Table 1: Examples of Novel Ligand Architectures Derived from Dihydrooxazole Scaffolds

| Ligand Type | Key Structural Feature | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Bifunctional Pyridine-Bis(oxazoline) | Central pyridine unit linking two oxazoline rings | Condensation reactions | Asymmetric metal-catalysis |

| Triazole-Functionalized Bis(oxazoline) | Bulky triazole groups at the 4-position of the oxazoline rings | "Click Chemistry" (Copper-catalyzed azide-alkyne cycloaddition) | Asymmetric catalytic reactions |

Immobilization of Chiral Dihydrooxazole Ligands for Heterogeneous Catalysis and Recycling

A major drawback of homogeneous catalysis, where both the catalyst and reactants are in the same phase, is the difficulty in separating the often expensive chiral catalyst from the reaction products. acs.org This challenge has spurred significant research into the immobilization of chiral dihydrooxazole ligands onto solid supports, converting them into heterogeneous catalysts that are easily recoverable and reusable. nih.gov

Various support materials have been investigated, including both organic polymers and inorganic materials. acs.org Polystyrene resins are a common choice for an organic support. diva-portal.org One effective strategy involves functionalizing the ligand with a group, such as a triazole linker, that can be covalently attached to the polymer backbone. diva-portal.org This creates a robust connection that minimizes leaching of the catalyst into the reaction medium. Such polymer-bound ligands have demonstrated good yields, high enantioselectivity, and efficient recycling in different metal-catalyzed asymmetric reactions. diva-portal.org

More advanced materials are also being employed. For example, a novel chiral heterogeneous catalyst was developed by condensation polymerization of 1,4-phthalaldehyde with an amine-containing chiral bis(oxazoline) ligand, followed by partial carbonization and coordination with copper. rsc.org This innovative approach yielded a catalyst with high activity, excellent enantioselectivity, and outstanding recyclability in the asymmetric Henry reaction. rsc.org The development of these supported systems is crucial for the industrial application of dihydrooxazole-based catalysts, aligning with the principles of green and sustainable chemistry. nih.gov

Table 2: Performance of an Immobilized Pyridine-Bis(oxazoline) Ligand

| Feature | Observation | Reference |

|---|---|---|

| Support Material | Polystyrene Resin | diva-portal.org |

| Linker | Robust Triazole Linker | diva-portal.org |

| Performance | Good yields and enantioselectivity | diva-portal.org |

Exploration of Dual Activation Systems and Cooperative Catalysis

To enhance reaction rates and stereoselectivity, researchers are designing dihydrooxazole-based ligands that can participate in dual activation or cooperative catalysis. nih.gov This concept involves a single catalyst complex that possesses multiple functionalities capable of activating different components of a reaction simultaneously.

An exemplary case is the development of bifunctional aza-bis(oxazoline) copper catalysts. nih.gov These ligands were specifically designed with a tethered tertiary amine base in addition to the Lewis acidic copper center. nih.govresearchgate.net In the asymmetric Henry reaction, the Lewis acid (copper center) activates the aldehyde, while the tethered Lewis base activates the nitroalkane. This dual activation mechanism led to a significant rate acceleration (2.5 times faster) and a marked improvement in enantioselectivity (from 72% ee to 92% ee) compared to a system using an external base. nih.gov

Similarly, the synthesis of bifunctional pyridine-bis(oxazoline) ligands equipped with a Lewis basic component at the 4-position of the oxazoline rings has been explored to probe dual activation in reactions like the cyanide addition to aldehydes. diva-portal.orgdiva-portal.org These sophisticated catalytic systems, where different catalytic species work in concert, represent a powerful strategy for achieving higher efficiency and control in asymmetric synthesis. chim.it

Application in Complex Molecule Synthesis and Natural Product Analogues

Chiral dihydrooxazole ligands are instrumental as building blocks and ligands in the asymmetric synthesis of complex molecules, including natural products and their analogues. nih.goveurekaselect.com Their ability to induce high levels of stereocontrol makes them valuable tools for constructing specific stereocenters, a common challenge in total synthesis.

While the direct synthesis of a specific complex natural product using a catalyst derived from this compound is a highly specialized endeavor, the broader class of oxazoline-containing ligands has been widely applied. For instance, oxazolines are key components in ligands used for asymmetric Diels-Alder reactions, allylic substitutions, and aldol reactions, which are fundamental transformations in the construction of complex molecular frameworks. researchgate.netacs.org

The oxazoline moiety itself is found in some natural products, although the 4-substituted variant is less common than the 5-substituted version. u-tokyo.ac.jp The development of synthetic routes to access molecules containing the 4,5-dihydrooxazole core, such as oxazolidin-2-ones, contributes to the toolbox for synthesizing analogues of bioactive compounds like (-)-Cytoxazone. nih.gov The continued development of novel reactions catalyzed by dihydrooxazole-metal complexes will undoubtedly expand their role in the efficient and stereoselective synthesis of medicinally relevant and structurally complex targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.